molecular formula C17H7Cl2F3N2O2 B14921915 3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

3-(3,4-Dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B14921915
M. Wt: 399.1 g/mol
InChI Key: YRQVKMBXNQOAJA-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-6-(2-furyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-6-(2-furyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the dichlorophenyl and furyl groups through nucleophilic substitution or coupling reactions.

    Introduction of Trifluoromethyl Group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furyl group.

    Reduction: Reduction reactions could potentially modify the isoxazole ring or the dichlorophenyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Therapeutic Agents: Investigated for potential use as therapeutic agents in treating various diseases.

Industry

    Agrochemicals: Potential use in the development of pesticides or herbicides.

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-6-(2-furyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[5,4-b]pyridines: Other compounds in this class with different substituents.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups that exhibit similar properties.

Uniqueness

The uniqueness of 3-(3,4-dichlorophenyl)-6-(2-furyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H7Cl2F3N2O2

Molecular Weight

399.1 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C17H7Cl2F3N2O2/c18-10-4-3-8(6-11(10)19)15-14-9(17(20,21)22)7-12(13-2-1-5-25-13)23-16(14)26-24-15/h1-7H

InChI Key

YRQVKMBXNQOAJA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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